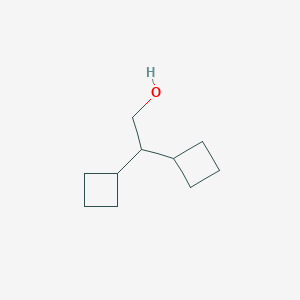

2,2-Dicyclobutylethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Dicyclobutylethan-1-ol, also known as 2,2-dicyclobutyl ethan-1-ol, is an organic compound with a chemical formula C6H12O. It is a cyclic ether, which is a type of organic compound with an oxygen atom connected to two alkyl groups that form a ring. 2,2-Dicyclobutylethan-1-ol is a colorless liquid with a sweet odor and low toxicity. It is used in a variety of applications, including fuel additives, pharmaceuticals, and as a chemical intermediate.

科学的研究の応用

1. Organic Synthesis and Chemical Transformations

Research indicates various applications of compounds structurally related to 2,2-Dicyclobutylethan-1-ol in organic synthesis. For example, Gusel'nikov et al. (2002) explored low-pressure pyrolysis processes involving silacyclobutene compounds, demonstrating their potential in synthesizing complex organic structures (Gusel'nikov et al., 2002). Similarly, Kamau and Hodge (2004) investigated cyclo-depolymerizations of polyurethanes leading to macrocyclic oligomers, highlighting the role of such processes in polymer chemistry (Kamau & Hodge, 2004).

2. Catalysis and Reaction Mechanisms

In the field of catalysis, several studies have focused on reactions involving cyclobutene and related structures. Yao and Shi (2007) examined Lewis acid-catalyzed reactions with arylmethylenecyclopropanes, which are structurally related to 2,2-Dicyclobutylethan-1-ol, providing insights into the formation of cyclobutene derivatives (Yao & Shi, 2007). Additionally, the work of Terent’ev et al. (2004) on the synthesis of 1-aryl-2,2-dichloroethanones showcases the utility of these compounds in diverse chemical reactions (Terent’ev et al., 2004).

3. Advanced Materials and Applications

The research by Gabriele et al. (2013) demonstrates the potential of compounds like 2,2-Dicyclobutylethan-1-ol in the synthesis of advanced materials, specifically in the creation of substituted furans and pyrroles (Gabriele et al., 2013). Furthermore, Lam et al. (2001) analyzed the conformational aspects of dicyanoethanes, offering insights into the structural dynamics of related compounds (Lam et al., 2001).

4. Photophysical and Electrochemical Properties

Dang et al. (2002) explored the synthesis and properties of cyclopentafused aromatic hydrocarbons, shedding light on the photophysical characteristics of these compounds, which are relevant to the study of 2,2-Dicyclobutylethan-1-ol and its derivatives (Dang et al., 2002).

特性

IUPAC Name |

2,2-di(cyclobutyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c11-7-10(8-3-1-4-8)9-5-2-6-9/h8-11H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKSWTGZRMFHAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CO)C2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。